molecular formula C8H3BrClFN2 B6149815 6-bromo-4-chloro-8-fluoroquinazoline CAS No. 1565583-08-5

6-bromo-4-chloro-8-fluoroquinazoline

Cat. No.: B6149815
CAS No.: 1565583-08-5
M. Wt: 261.5
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Description

6-Bromo-4-chloro-8-fluoroquinazoline ( 1565583-08-5) is a high-purity, multifunctional heteroaromatic intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery . This compound features a molecular formula of C 8 H 3 BrClFN 2 and a molecular weight of 261.5 g/mol . Its structure incorporates three distinct halogen substituents—bromo, chloro, and fluoro—on a quinazoline core, making it a versatile and valuable synthetic building block. The presence of these halogens at the 4, 6, and 8 positions allows for selective and sequential functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Researchers primarily utilize this compound as a precursor for synthesizing more complex, target-oriented molecules, such as kinase inhibitors and other biologically active heterocycles . The specific substitution pattern is crucial for constructing compound libraries aimed at exploring structure-activity relationships (SAR). This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions, as it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation .

Properties

CAS No.

1565583-08-5

Molecular Formula

C8H3BrClFN2

Molecular Weight

261.5

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Bromo 4 Chloro 8 Fluoroquinazoline and Analogues

Precursor Synthesis and Derivatization

The foundation of a successful synthesis for a complex molecule like 6-bromo-4-chloro-8-fluoroquinazoline lies in the efficient preparation of its key building blocks. Halogenated anthranilic acids or their nitrile equivalents are the most common starting materials.

Anthranilic acid (2-aminobenzoic acid) and its derivatives are pivotal starting materials for many quinazoline (B50416) syntheses. nih.gov The specific substitution pattern of the target molecule necessitates a precursor with bromine at the 5-position and fluorine at the 3-position relative to the amino group of the anthranilic acid. The key starting material for the synthesis of this compound is 2-amino-5-bromo-3-fluorobenzoic acid . nih.gov

The synthesis of such precursors often starts with simpler, commercially available materials that undergo sequential halogenation and functional group transformations. For instance, the synthesis of 2-amino-5-bromobenzoic acid is achieved through the direct bromination of anthranilic acid. chemicalbook.comsigmaaldrich.com In a typical procedure, bromine in glacial acetic acid is added to a solution of sodium 2-aminobenzoate, leading to the formation of a mixture of brominated products from which 2-amino-5-bromobenzoic acid can be isolated. chemicalbook.com

Similarly, 2-amino-3-fluorobenzoic acid can be prepared from 2-fluoroaniline (B146934) through a multi-step sequence involving the formation of an N-(2-fluorophenyl)-2-(hydroxyimino)acetamide intermediate, followed by cyclization to 7-fluoroisatin, and subsequent oxidative cleavage with hydrogen peroxide. orgsyn.org

Table 1: Key Halogenated Anthranilic Acid Precursors

Compound Name CAS Number Molecular Formula Key Synthetic Approach Reference
2-Amino-5-bromobenzoic acid 5794-88-7 C₇H₆BrNO₂ Bromination of anthranilic acid chemicalbook.com
2-Amino-3-fluorobenzoic acid 433939-27-6 C₇H₆FNO₂ From 2-fluoroaniline via isatin (B1672199) intermediate orgsyn.org

An alternative route to quinazolines involves the use of 2-aminobenzonitriles, which can be converted into the corresponding 2-aminobenzamidines. These benzamidine (B55565) derivatives can then be cyclized to form the quinazoline ring. For the target molecule, this would require a precursor like 2-amino-5-bromo-3-fluorobenzonitrile .

The synthesis of halogenated 2-aminobenzonitriles is well-documented. For example, 2-amino-5-bromobenzonitrile (B185297) can be synthesized by the bromination of 2-aminobenzonitrile (B23959) using reagents like ammonium (B1175870) bromide with hydrogen peroxide or ortho-xylene bis(triethylammonium tribromide). guidechem.com Patents also describe methods for producing 2-amino-5-fluorobenzonitrile (B1271947) from 2,5-difluorobenzaldehyde. google.com The conversion of a benzonitrile (B105546) to a benzamidine is a standard transformation, often achieved by reacting the nitrile with hydroxylamine (B1172632) to form an amidoxime, followed by reduction. A patent for the synthesis of benzamidine derivatives describes a process where a benzonitrile reacts with hydroxylamine hydrochloride and is then reduced via hydrogenation.

Quinazoline Ring Formation Strategies

Once the appropriately substituted precursor is obtained, the next critical phase is the construction of the bicyclic quinazoline core.

A prevalent and classical method for constructing the quinazolin-4(3H)-one scaffold is the Niementowski quinazoline synthesis, which involves the thermal condensation of an anthranilic acid with an amide. nih.gov A common and direct variation of this is the reaction of an anthranilic acid with formamide (B127407), which serves as both the reagent and sometimes the solvent, to yield the corresponding quinazolin-4(3H)-one. evitachem.com

In the context of the target molecule, the precursor 2-amino-5-bromo-3-fluorobenzoic acid would be reacted with formamide, likely at elevated temperatures, to yield the key intermediate, 6-bromo-8-fluoroquinazolin-4(3H)-one . This reaction is directly analogous to the synthesis of 6-bromo-8-chloroquinazolin-4(3H)-one from 2-amino-5-bromo-3-chlorobenzoic acid and formamide. evitachem.com

Urea can also be employed as a one-carbon source for the cyclization step, condensing with the anthranilic acid to form the pyrimidine (B1678525) ring of the quinazoline system. This method is particularly useful for generating quinazoline-2,4(1H,3H)-diones, which can be further modified.

Condensation reactions are fundamental to forming the quinazoline ring. researchgate.net While the direct synthesis of this compound often proceeds through a quinazolinone intermediate, alternative strategies can involve the formation of a dihydroquinazoline (B8668462) first. For example, 2-aminobenzylamines can react with aldehydes or their equivalents to form 3,4-dihydroquinazolines, which are then oxidized to the aromatic quinazoline. nih.gov Similarly, 2-aminobenzophenones can react with benzylamines in the presence of an oxidizing system to form 2,4-disubstituted quinazolines directly. nih.gov

These condensation reactions involve the formation of a Schiff base (imine) between the primary amino group of the precursor and a carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration or oxidation to furnish the final heterocyclic ring. researchgate.net

Installation and Positional Control of Halogen Substituents

The precise placement of three different halogens (fluorine, chlorine, and bromine) on the quinazoline ring is a significant challenge. The most effective strategy for achieving this is to begin the synthesis with a precursor that already contains the desired halogenation pattern on the benzene (B151609) ring.

The synthesis of this compound is therefore best achieved by starting with 2-amino-5-bromo-3-fluorobenzoic acid. This approach ensures that the bromine and fluorine atoms are correctly positioned at what will become the C6 and C8 positions of the quinazoline core, respectively. This strategy bypasses the difficulties of regioselective halogenation on the quinazoline ring itself, where mixtures of isomers are often produced. nih.gov

With the 6-bromo and 8-fluoro substituents already in place, the final halogen, chlorine, is installed at the C4 position in the last step of the synthesis. After the cyclization of the anthranilic acid precursor to form 6-bromo-8-fluoroquinazolin-4(3H)-one , the 4-oxo group is converted to a 4-chloro substituent. This is a standard and high-yielding transformation, typically accomplished by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or DMF.

Table 2: Key Compounds in the Synthesis of this compound

Compound Name Molecular Formula Role in Synthesis
2-Amino-5-bromo-3-fluorobenzoic acid C₇H₅BrFNO₂ Key Starting Material
6-Bromo-8-fluoroquinazolin-4(3H)-one C₈H₄BrFN₂O Cyclized Intermediate

| This compound | C₈H₃BrClFN₂ | Final Target Compound |

2 Green Chemistry Principles in Quinazoline Synthesis

Modern synthetic chemistry places increasing emphasis on "green" principles to minimize environmental impact. rsc.orgresearchgate.net These principles are being applied to quinazoline synthesis in various ways:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve yields, providing a more energy-efficient alternative to conventional heating. nih.gov

Catalyst- and Solvent-Free Reactions: Some protocols for quinazoline synthesis have been developed that operate without a catalyst or solvent, reducing waste and simplifying purification. For example, the fusion reaction of a benzoxazinone (B8607429) with an amine at high temperatures avoids the use of solvents. researchgate.net

Use of Greener Solvents: When solvents are necessary, there is a shift towards using more environmentally benign options like water or deep eutectic solvents (DES). tandfonline.comrsc.org For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from CO₂ and 2-aminobenzonitriles has been shown to proceed efficiently in water without any catalyst. rsc.org

Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical and efficient. nih.gov A four-component synthesis of quinazolines from anilines, aldehydes, and ammonium iodide under metal-free conditions has been reported. rsc.org

Synthetic Routes to Specific this compound Analogues

Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives are not only key intermediates for 4-chloroquinazolines but are also a class of compounds with significant biological activity. mdpi.comnih.gov The synthesis of a key precursor, 6-bromo-8-fluoroquinazolin-4(3H)-one, is a critical step.

A common and effective method is the Niementowski quinazolinone synthesis, or variations thereof. The general approach involves the condensation of an anthranilic acid derivative with an amide. To synthesize 6-bromo-8-fluoroquinazolin-4(3H)-one, the starting material would be 2-amino-5-bromo-3-fluorobenzoic acid. This can be cyclized by heating with formamide. evitachem.com

An alternative two-step method involves:

Acylation of the anthranilic acid with an acyl chloride (like acetyl chloride) followed by cyclization with a dehydrating agent (like acetic anhydride) to form a benzoxazinone intermediate. nih.gov

Reaction of the benzoxazinone with an amine source, such as ammonia (B1221849) or hydrazine, which opens the oxazinone ring and then re-closes it to form the desired quinazolinone. nih.gov

Once the 6-bromo-8-fluoroquinazolin-4(3H)-one is obtained, it can be converted to this compound via chlorination, as previously discussed. researchgate.net This 4-chloro derivative is then a versatile intermediate for creating further analogues through nucleophilic substitution at the C-4 position.

Preparation of Quinazoline-4-carboxylic Acid Analogues

The synthesis of quinazoline-4-carboxylic acid analogues is a critical area of research, providing key intermediates for the development of various biologically active molecules. Methodologies for preparing these compounds often involve multi-step sequences starting from appropriately substituted aniline (B41778) or anthranilic acid derivatives, or through more direct one-pot multicomponent reactions.

One prominent multi-step approach is used for the synthesis of 2-aryl-8-fluoroquinazoline-4-carboxylic acids, such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. mdpi.comnih.gov This pathway begins with the formation of an N-arylbenzamide intermediate. For instance, a substituted aromatic amine is reacted with an appropriate acid chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) (DCM). The resulting amide is then treated with a chlorinating agent like thionyl chloride to yield the corresponding N-phenylbenzimidoyl chloride derivative. mdpi.com

The crucial quinazoline ring is constructed through a cyclization reaction. The N-phenylbenzimidoyl chloride intermediate is heated with ethyl cyanoformate in the presence of a Lewis acid catalyst, typically tin tetrachloride (SnCl4), to afford the ethyl 2-aryl-quinazoline-4-carboxylate. mdpi.com The final step to obtain the desired carboxylic acid is the basic hydrolysis of the ethyl ester. This is commonly achieved by treating the ester with a base such as sodium hydroxide (B78521) in a mixture of solvents like THF, methanol, and water, followed by acidification to precipitate the free carboxylic acid. mdpi.comnih.gov

A distinct and efficient alternative is the one-pot, three-component synthesis. hacettepe.edu.trdergipark.org.tr This method can produce 2-aryl-quinazoline-4-carboxylic acids directly. A notable example starts with the alkaline hydrolysis of isatin (indole-2,3-dione) to form a (2-amino-phenyl)-oxo-acetic acid sodium salt. dergipark.org.tr This salt is then condensed in a single pot with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde) and an ammonia source like ammonium acetate. hacettepe.edu.trdergipark.org.tr The reaction proceeds in a solvent such as ethanol (B145695) at room temperature. This approach is valued for its operational simplicity and the ease of isolating the product via filtration. dergipark.org.tr

The starting materials for these syntheses are fundamental, with substituted anthranilic acids being a common choice for building the quinazoline core. nih.gov The specific substituents on the anthranilic acid will determine the final substitution pattern on the benzene portion of the quinazoline ring. For example, to achieve an 8-fluoro substitution, a 3-fluoro-substituted anthranilic acid derivative would be a logical starting point.

The table below summarizes the key aspects of these synthetic strategies for preparing quinazoline-4-carboxylic acid analogues.

Table 1: Synthetic Methodologies for Quinazoline-4-carboxylic Acid Analogues

Methodology Starting Materials Key Reagents & Conditions Product Type Ref
Multi-step Synthesis Substituted Aniline, Aromatic Acid Chloride 1. Triethylamine, DCM2. Thionyl chloride (reflux)3. Ethyl cyanoformate, SnCl4 (heat)4. NaOH, THF/MeOH/H2O 2-Aryl-8-fluoroquinazoline-4-carboxylic acid mdpi.com

| One-Pot, Three-Component Synthesis | Isatin, Aromatic Aldehyde, Ammonium Acetate | 1. NaOH (for isatin hydrolysis)2. Ethanol, Room Temperature | 2-Aryl-quinazoline-4-carboxylic acid sodium salt | hacettepe.edu.trdergipark.org.tr |

These methodologies provide versatile routes to a range of quinazoline-4-carboxylic acid analogues. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule. The multi-step synthesis offers flexibility in introducing various aryl groups at the 2-position, while the one-pot method provides a more direct and atom-economical route.

Chemical Reactivity and Transformation Mechanisms of 6 Bromo 4 Chloro 8 Fluoroquinazoline

Nucleophilic Substitution Reactions at Halogenated Centers

The quinazoline (B50416) ring system, being electron-deficient, is susceptible to nucleophilic attack. The reactivity of the halogen substituents is influenced by their position on the ring and their inherent electronic properties.

In the context of related chloroquinolines, the C-4 chloro group readily undergoes nucleophilic displacement with various reagents to furnish 4-substituted quinolinones and quinolinethiones, highlighting the lability of this position. mdpi.com

The bromine atom at the C-6 position is generally less reactive towards nucleophilic substitution compared to the C-4 chlorine. However, under specific conditions, it can be displaced. In related dihalogenated quinolines, palladium-catalyzed coupling reactions are often favored at the bromide position. ossila.com This suggests that while direct nucleophilic displacement at C-6 may be challenging, it can serve as a handle for other types of transformations.

The fluorine atom at the C-8 position is the least reactive of the three halogens towards nucleophilic aromatic substitution. The strength of the carbon-fluorine bond and the lower leaving group ability of fluoride (B91410) contribute to this inertness. In many synthetic sequences involving multi-halogenated quinazolines, the fluorine atom often remains intact while reactions are selectively performed at the more reactive chloro and bromo positions. ossila.comnih.gov However, under forcing conditions or with highly reactive nucleophiles, substitution of fluorine can occur.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 6-bromo-4-chloro-8-fluoroquinazoline is an excellent substrate for these transformations due to its multiple halogenated sites.

The Suzuki-Miyaura coupling reaction, which involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a widely used method for creating carbon-carbon bonds. In the case of polyhalogenated quinazolines, the site-selectivity of the Suzuki-Miyaura coupling is a key consideration.

Research on related polycarbo-substituted 4-anilinoquinazolines derived from 2-aryl-6-bromo-8-iodoquinazolines demonstrates the feasibility of sequential cross-coupling reactions. researchgate.net While this specific compound has an iodine at the 8-position instead of fluorine, the principles of site-selectivity are relevant. Typically, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl. This allows for selective reactions at one position while leaving the others intact for subsequent transformations. For this compound, a Suzuki-Miyaura coupling would be expected to occur preferentially at the C-6 bromine position over the C-4 chlorine, with the C-8 fluorine being the least reactive.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling

Halogen Position on Quinazoline Relative Reactivity
Bromine C-6 High
Chlorine C-4 Moderate

This table illustrates the general trend of halogen reactivity in palladium-catalyzed cross-coupling reactions.

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The initial oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step and is more facile for weaker carbon-halogen bonds (C-Br vs. C-Cl).

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or pseudohalides and amines. organic-chemistry.org This reaction is highly valuable for the synthesis of anilines and other arylamines.

Given the high reactivity of the C-4 chlorine in nucleophilic substitution, it is also a prime site for Buchwald-Hartwig amination. This provides an alternative and often more general method for introducing amino groups at this position compared to traditional SNAr reactions, especially with less nucleophilic amines. Studies on the amination of 2-aryl-6-bromo-4-chloro-8-iodoquinazolines have shown that initial amination occurs at the C-4 position. researchgate.net

Other C-N coupling reactions can also be employed to functionalize the this compound scaffold, offering a wide range of possibilities for creating diverse chemical libraries for drug discovery.

Sonogashira and Heck Reactions for C-C Bond Formation

The presence of bromine and chlorine atoms on the quinazoline ring of this compound offers opportunities for selective carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. The Sonogashira and Heck reactions are powerful methods for introducing alkynyl and vinyl groups, respectively.

In halogenated quinazolines, the reactivity of the halogen atoms in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl >> F. Therefore, for this compound, the bromine atom at the C6 position is the most likely site for initial cross-coupling, while the fluorine atom at C8 would remain unreactive under typical conditions. The chlorine atom at the C4 position, being adjacent to a ring nitrogen, is activated towards nucleophilic substitution but can also participate in cross-coupling reactions, often requiring more forcing conditions than the C-Br bond.

Sonogashira Reaction:

The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, the reaction with a terminal alkyne would be expected to proceed selectively at the C6 position to yield 6-alkynyl-4-chloro-8-fluoroquinazolines. This selectivity allows for the introduction of a wide range of alkynyl moieties, which can serve as handles for further transformations or as key pharmacophores.

A general reaction scheme for the Sonogashira coupling at the C6 position is depicted below:

Reaction of this compound with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent (e.g., THF or DMF) would yield the corresponding 6-alkynyl-4-chloro-8-fluoroquinazoline.

Heck Reaction:

The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis. Similar to the Sonogashira reaction, the Heck reaction with this compound would likely occur preferentially at the C6-bromo position. This reaction provides a direct method for the synthesis of 6-vinyl- or 6-styryl-4-chloro-8-fluoroquinazolines.

The general scheme for the Heck reaction is as follows:

Treatment of this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃ or a bidentate phosphine), and a base (e.g., Et₃N or K₂CO₃) would lead to the formation of the 6-alkenylated product.

The following table summarizes the expected outcomes and typical conditions for these reactions based on studies of similar halogenated quinazolines. nih.govresearchgate.net

ReactionReagents and ConditionsExpected Product
Sonogashira Coupling Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N, THF, rt to 50 °C6-Alkynyl-4-chloro-8-fluoroquinazoline
Heck Coupling Alkene, Pd(OAc)₂, PPh₃, Et₃N, DMF, 80-100 °C6-Alkenyl-4-chloro-8-fluoroquinazoline

This table is based on analogous reactions with other halogenated quinazolines and represents predicted reactivity.

Reductive Transformations and Hydrogenation Reactions

Reductive transformations of this compound can be employed to selectively remove halogen atoms or reduce the quinazoline ring itself. The different reactivities of the C-Br, C-Cl, and C-F bonds allow for controlled dehalogenation.

Dehalogenation: Catalytic hydrogenation is a common method for the reductive cleavage of carbon-halogen bonds. The ease of hydrogenolysis follows the order C-Br > C-Cl > C-F. Therefore, by carefully selecting the catalyst and reaction conditions, it is possible to achieve selective debromination or dechlorination. For instance, using a less active catalyst or milder conditions might favor the removal of the bromine atom at C6, leaving the chlorine at C4 and fluorine at C8 intact. More vigorous conditions could lead to the removal of both bromine and chlorine.

Reduction of the Quinazoline Ring: The quinazoline ring can be reduced to its dihydro or tetrahydro derivatives. For example, treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) in the presence of a proton source or catalytic hydrogenation under high pressure can lead to the reduction of the pyrimidine (B1678525) ring of the quinazoline system.

A study on 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione demonstrated the reduction of a sulfonyl chloride group to a mercapto group using SnCl₂·2H₂O in hydrochloric acid, indicating that reductive methods can be applied to functional groups on the quinazoline core without necessarily affecting the halogen substituents under specific conditions. researchgate.net

The table below outlines potential reductive transformations for this compound based on general principles and related literature.

TransformationReagents and ConditionsExpected Product
Selective Debromination H₂, Pd/C (5%), Et₃N, EtOH, rt4-Chloro-8-fluoroquinazoline
Debromination & Dechlorination H₂, Pd/C (10%), NH₄OAc, MeOH, rt8-Fluoroquinazoline (B71482)
Ring Reduction NaBH₄, TFA, THF, 0 °C to rt6-Bromo-4-chloro-8-fluoro-1,2,3,4-tetrahydroquinazoline

This table presents predicted outcomes based on established methodologies for the reduction of halogenated heterocycles.

Oxidative Modifications of the Quinazoline Core

Oxidative modifications of the quinazoline core can lead to the formation of quinazolinones or introduce other oxygen-containing functional groups. While direct oxidation of this compound might be challenging without affecting the substituents, oxidative reactions of derivatives are well-documented.

For instance, if the chlorine atom at C4 is first substituted with a thiol group, the resulting thiol can be oxidized to a sulfoxide (B87167) or a sulfone. nih.gov Such transformations are valuable for modulating the electronic properties and biological activity of the molecule.

Furthermore, oxidative cyclization is a key step in many synthetic routes to quinazolines. nih.gov While this compound is already formed, this principle can be applied in the synthesis of more complex derivatives. For example, a precursor with an appropriate side chain could undergo an oxidative C-H amination to form a fused ring system.

Some quinazoline derivatives have also been investigated for their antioxidant properties, suggesting that the quinazoline nucleus can participate in redox processes. mdpi.com The presence of electron-withdrawing halogens on this compound would influence its redox potential.

The following table provides examples of potential oxidative modifications, assuming prior derivatization of the starting material.

Starting MaterialReagents and ConditionsExpected Product
6-Bromo-8-fluoro-4-(methylthio)quinazolinem-CPBA, CH₂Cl₂, rt6-Bromo-8-fluoro-4-(methylsulfinyl)quinazoline
6-Bromo-8-fluoro-4-(methylthio)quinazolinem-CPBA (2 equiv.), CH₂Cl₂, rt6-Bromo-8-fluoro-4-(methylsulfonyl)quinazoline

This table illustrates potential oxidative transformations on derivatives of this compound based on known reactivity patterns.

Derivatization for Library Synthesis

The distinct reactivity of the three halogen atoms on this compound makes it an excellent scaffold for the synthesis of compound libraries for drug discovery. The C4-chloro, C6-bromo, and to a lesser extent, the C8-fluoro positions can be selectively functionalized.

Nucleophilic Aromatic Substitution (SₙAr) at C4: The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution due to the adjacent ring nitrogen. This allows for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of 4-substituted quinazolines. This reaction typically proceeds under mild conditions.

Cross-Coupling Reactions at C6: As discussed in section 3.2.3, the C6-bromo position is ideal for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions, in addition to the Sonogashira and Heck reactions. This enables the introduction of aryl, heteroaryl, alkyl, and amino substituents at this position.

Sequential Functionalization: A powerful strategy for library synthesis is the sequential functionalization of the different halogen positions. For example, a nucleophilic substitution can be performed at the C4 position first, followed by a cross-coupling reaction at the C6 position. The fluorine atom at C8 is generally stable under these conditions and can be retained as a key structural feature or potentially be targeted under more forcing conditions for further derivatization.

The table below summarizes key derivatization reactions for library synthesis.

PositionReactionReagents and ConditionsProduct Class
C4 Nucleophilic Aromatic SubstitutionR-NH₂, DIPEA, n-BuOH, 80 °C4-Amino-6-bromo-8-fluoroquinazolines
C4 Nucleophilic Aromatic SubstitutionR-OH, NaH, THF, rt4-Alkoxy-6-bromo-8-fluoroquinazolines
C6 Suzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C6-Aryl-4-chloro-8-fluoroquinazolines
C6 Buchwald-Hartwig AminationR₂NH, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100 °C6-Amino-4-chloro-8-fluoroquinazolines

This table showcases the versatility of this compound as a scaffold for library synthesis based on established synthetic methodologies for halogenated quinazolines. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 6-bromo-4-chloro-8-fluoroquinazoline, a combination of one-dimensional and two-dimensional NMR experiments would be essential to assign the chemical environment of each proton, carbon, and fluorine atom.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. In the aromatic region of the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the two protons on the benzene (B151609) ring. The proton at position 5 would likely appear as a doublet, split by the adjacent proton at position 7. Similarly, the proton at position 7 would also be a doublet, coupled to the proton at position 5. The exact chemical shifts would be influenced by the electronic effects of the bromine, chlorine, and fluorine substituents.

To confirm the carbon framework of the molecule, ¹³C NMR spectroscopy would be utilized. The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the quinazoline (B50416) ring system. The chemical shifts of these carbons would be highly dependent on the attached substituents. For example, the carbon atom bonded to the highly electronegative fluorine atom (C-8) would be expected to resonate at a significantly different frequency compared to the carbon atom bonded to bromine (C-6) or the carbons in the pyrimidine (B1678525) ring.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. This method is highly sensitive and would show a single signal for the fluorine atom at position 8. The chemical shift of this signal would provide information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine atom and adjacent protons or carbons, if observable, would offer additional structural confirmation.

To definitively link the proton and carbon signals and establish the connectivity of the atoms, a series of two-dimensional NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming the relationship between the protons at positions 5 and 7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons in the molecule by linking the signals from the ¹H and ¹³C NMR spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the this compound molecule with a high degree of accuracy. This precise mass measurement allows for the calculation of the elemental formula (C₈H₃BrClFN₂), confirming the presence and number of each element in the compound. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of bromine and chlorine isotopes, would provide further definitive evidence for the compound's identity.

Single-Crystal X-ray Diffraction Analysis

Crystallographic Data Acquisition and Refinement

To perform this analysis, a suitable single crystal of this compound would first need to be grown. This is typically achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a high-quality crystal is obtained, it would be mounted on a diffractometer. The crystal is then bombarded with a focused beam of X-rays, and the diffraction pattern—the way the X-rays are scattered by the electron clouds of the atoms—is recorded on a detector.

The collected data would be processed and refined using specialized software. This process would yield a set of crystallographic parameters, which would be presented in a standardized table format.

Hypothetical Crystallographic Data Table for this compound:

ParameterValue (Hypothetical)
Chemical FormulaC₈H₃BrClFN₂
Formula Weight277.48 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value would be determined
b (Å)Value would be determined
c (Å)Value would be determined
α (°)90
β (°)Value would be determined
γ (°)90
Volume (ų)Value would be determined
Z4
Density (calculated) (g/cm³)Value would be determined
R-factorValue would be determined

Molecular Geometry and Conformation Analysis

The refined crystallographic data would allow for a detailed analysis of the molecule's geometry. This includes the precise measurement of all bond lengths (e.g., C-Br, C-Cl, C-F, C-N, C-C) and bond angles within the quinazoline ring system. The planarity of the fused bicyclic system would also be confirmed. This information is critical for understanding the electronic effects of the various halogen substituents on the aromatic system.

Intermolecular Interactions and Crystal Packing

This part of the analysis would focus on how individual molecules of this compound arrange themselves in the crystal lattice. The data would reveal any non-covalent interactions, such as halogen bonding (e.g., Br···N, Cl···N), π-π stacking between the aromatic rings of adjacent molecules, and other short contacts. These interactions are fundamental to the stability and physical properties of the crystalline solid.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Each type of bond vibrates at a characteristic frequency.

An IR spectrum for this compound would be expected to show specific absorption bands corresponding to:

C=N stretching vibrations within the quinazoline ring.

C=C stretching vibrations of the aromatic rings.

C-H stretching and bending modes.

C-Cl, C-Br, and C-F stretching vibrations, typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Hypothetical IR Data Table for this compound:

Wavenumber (cm⁻¹)Assignment (Hypothetical)
~3100-3000Aromatic C-H stretch
~1620-1580C=N stretch
~1570-1450Aromatic C=C stretch
~1250-1000C-F stretch
~800-600C-Cl stretch
~600-500C-Br stretch

UV-Vis Spectroscopy for Electronic Transition Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals.

The UV-Vis spectrum of this compound, typically measured in a solvent like ethanol (B145695) or cyclohexane, would likely exhibit absorption bands corresponding to π → π* transitions within the conjugated quinazoline ring system. The position and intensity of these bands are influenced by the electronic effects of the halogen substituents.

Computational and Theoretical Studies of 6 Bromo 4 Chloro 8 Fluoroquinazoline

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a many-electron system to provide detailed information about electronic structure and reactivity. For 6-bromo-4-chloro-8-fluoroquinazoline, DFT calculations would offer significant insights.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure would reveal the distribution of electrons within the molecule, which is key to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For similar 6-bromo quinazoline (B50416) derivatives, DFT analysis at the B3LYP/6–31 + G(d, p) level has been used to determine thermodynamic stability. nih.gov

A hypothetical representation of such data is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterValue
HOMO EnergyValue not available
LUMO EnergyValue not available
HOMO-LUMO GapValue not available
Dipole MomentValue not available
Total EnergyValue not available

No specific data is available in the public domain for this compound. The table is illustrative of the parameters that would be calculated.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map would visualize the charge distribution on the molecular surface. This is invaluable for predicting how the molecule would interact with other molecules, such as biological receptors. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For a molecule like this compound, the ESP map would highlight the influence of the electronegative halogen and nitrogen atoms on its interaction profile.

Conformational Analysis and Energy Minima

While the quinazoline ring system is largely planar, conformational analysis would be necessary to determine the most stable three-dimensional arrangement of the molecule, particularly if it were to be functionalized with flexible side chains. By calculating the potential energy surface, researchers can identify the global and local energy minima, which correspond to the most stable and metastable conformations, respectively. This information is crucial for understanding how the molecule might fit into the binding pocket of a target protein.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a time-resolved view of a molecule's behavior, offering insights into its flexibility, stability, and interactions with its environment, such as a solvent or a biological macromolecule.

Conformational Sampling and Stability

MD simulations would allow for the exploration of the conformational landscape of this compound over time. By simulating the molecule's movements, researchers can assess the stability of different conformations and the transitions between them. For related quinazoline-based kinase inhibitors, MD simulations have been used to confirm the stability of the ligand within the binding cavity of the target protein. japsonline.com Key metrics from such a simulation would include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

A hypothetical representation of MD simulation stability data is shown in Table 2.

Table 2: Hypothetical MD Simulation Stability Metrics for this compound

MetricValue
Average RMSDValue not available
Average RMSF of Quinazoline CoreValue not available
Average RMSF of SubstituentsValue not available

No specific data is available in the public domain for this compound. The table is illustrative of the parameters that would be analyzed.

Solvation Effects and Dynamic Behavior

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations in an explicit solvent (e.g., water) would reveal how solvent molecules arrange themselves around this compound and how this affects its conformation and dynamics. Analysis of radial distribution functions would provide information about the specific interactions between the solute and solvent molecules. This is particularly important for predicting the molecule's solubility and its behavior in a biological medium.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For quinazoline derivatives, computational models are invaluable for dissecting the roles of different substituents.

The position and nature of halogen substituents on the quinazoline ring are critical determinants of the molecule's chemical reactivity and biological function. nih.govnih.gov

Position C4: The chlorine atom at the C4 position is a key reactive site. It is a good leaving group, making the C4 position susceptible to nucleophilic substitution. This allows for the straightforward introduction of various functional groups, particularly amines, which is a common strategy for developing kinase inhibitors.

Position C6: The presence of a halogen, such as bromine, at the C6 position is a well-established strategy for enhancing biological activity. nih.gov SAR studies have shown that electron-withdrawing groups or halogens at this position often promote anticancer and antimicrobial activities. nih.govnih.gov The bromo group at C6 can influence the electronic properties of the entire ring system and participate in halogen bonding interactions with target proteins.

Position C8: The fluorine atom at the C8 position also plays a significant role. Its high electronegativity can alter the pKa of the quinazoline nitrogen atoms, affecting solubility and binding characteristics. As seen in docking studies, the small steric profile of fluorine is advantageous, preventing unfavorable clashes in constrained active sites. nih.gov

Table 2: Influence of Halogen Substitution on Quinazoline Activity

Position Halogen/Substituent General Influence on Activity/Reactivity
C4 Chlorine Acts as a reactive handle for nucleophilic substitution, enabling diversification. nih.gov
C6 Bromine / Halogens Generally enhances anticancer and antimicrobial potency. nih.govnih.gov

The chemical behavior of this compound is a direct consequence of the interplay between the electronic and steric properties of its halogen substituents.

Electronic Effects: All three halogens (F, Cl, Br) are electronegative and exert an electron-withdrawing inductive effect. This effect makes the quinazoline ring more electron-deficient, which can be crucial for certain biological interactions. For example, an electron-deficient aromatic system can engage in favorable π-stacking or π-anion interactions within a protein active site. researchgate.net The yield of certain reactions to synthesize quinazolines has been observed to increase when electron-withdrawing groups are present on the aromatic rings. nih.gov

Steric Factors: The size of the halogen atoms (Br > Cl > F) introduces steric constraints that can dictate the molecule's preferred conformation and its ability to fit into a binding pocket. The relatively large bromine atom at C6 can provide beneficial van der Waals contacts but may also lead to steric hindrance with certain residues. Conversely, the small fluorine atom at C8 is less likely to cause steric clashes, which is often a desirable trait for ligands designed to fit into tight active sites. nih.gov Computational studies on related compounds have shown that bulky groups can sometimes lead to an unfavorable steric effect inside an active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. While a specific, published QSAR model for this compound is not available, the principles of QSAR are widely applied to the quinazoline class of compounds.

A typical QSAR study on a series of quinazoline analogs would involve calculating a range of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic Descriptors: (e.g., partial atomic charges, dipole moment, HOMO/LUMO energies) to quantify the electron-donating or -withdrawing nature of substituents.

Steric Descriptors: (e.g., molecular volume, surface area, specific van der Waals parameters) to describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP or XlogP) to model the compound's solubility and ability to cross cell membranes. The predicted XlogP for 6-bromo-4-chloro-8-fluoroquinoline (B1518182) is 3.6, indicating a relatively hydrophobic nature. uni.lu

Topological Descriptors: Numerical values derived from the graph representation of the molecule.

Once these descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation that correlates the descriptors with the observed biological activity (e.g., IC50 values). Such a model would allow for the prediction of the activity of new, unsynthesized quinazoline derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts.

Advanced Applications in Chemical Research and Material Science

Role as a Synthetic Intermediate for Complex Molecular Architectures

The quinazoline (B50416) ring system is a foundational component in many biologically active compounds and complex molecular structures. Halogenated quinazolines, in particular, serve as versatile intermediates, with the halogen atoms acting as handles for further chemical modification.

Development of Chemical Probes and Tools

The development of small molecules to probe biological systems is a critical area of chemical biology. The quinazoline scaffold is a common feature in such molecules. Research on related structures highlights the potential of the 8-fluoroquinazoline (B71482) core in designing selective kinase inhibitors, which are invaluable tools for studying cell signaling pathways mdpi.comnih.gov. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a lead compound for inhibiting Aurora A kinase mdpi.comnih.gov. Similarly, brominated quinazolinone derivatives have been instrumental in the fragment-based design of chemical probes targeting bromodomains, which are key epigenetic readers nih.gov. These examples underscore the potential of the 6-bromo-4-chloro-8-fluoroquinazoline structure as a basis for new chemical probes, although specific research on this compound is lacking.

Materials Science Applications (e.g., organic semiconductors, optoelectronic materials)

Currently, there are no specific studies reporting the application of this compound in materials science. The exploration of quinoline (B57606) derivatives, a related heterocyclic system, for use as dyes in OLEDs and solar cells suggests that aromatic, halogenated nitrogen heterocycles can possess interesting photophysical properties ossila.com. However, the potential of this compound in organic semiconductors or optoelectronic materials remains an unexplored area of research.

Studies on Intermolecular Interactions

The study of non-covalent interactions is fundamental to understanding the solid-state properties of molecular crystals and their assembly.

π-Stacking and Hydrogen Bonding Networks

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. For aromatic systems like this compound, π-stacking and hydrogen bonding are pivotal in determining the crystal packing and, consequently, the material's properties.

Theoretical Considerations for π-Stacking:

The quinazoline core, being an electron-deficient aromatic system, is prone to engage in π-stacking interactions. The presence of a bromine and a fluorine atom on the benzene (B151609) ring, and a chlorine atom on the pyrimidine (B1678525) ring, significantly modulates the electrostatic potential of the aromatic surface. This functionalization can lead to various π-stacking geometries, including face-to-face and offset-stacked arrangements, driven by a combination of electrostatic and van der Waals forces. Computational studies on similar halogenated aromatic compounds suggest that halogen atoms can participate in halogen-π interactions, further stabilizing the stacked structures.

Hydrogen Bonding Capabilities:

While this compound itself does not possess classical hydrogen bond donors (like -OH or -NH groups), the nitrogen atoms in the quinazoline ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules or in specific crystalline forms where C-H···N or C-H···F interactions are favored, these weak hydrogen bonds can play a crucial role in the formation of extended supramolecular networks. The interplay between these weak hydrogen bonds and π-stacking interactions can lead to the formation of complex and well-defined three-dimensional architectures.

Research Findings:

Detailed structural analysis of this compound through single-crystal X-ray diffraction would be required to provide definitive experimental evidence of its π-stacking and hydrogen bonding networks. Such an analysis would yield precise data on intermolecular distances and angles, which are critical for quantifying the strength and nature of these interactions.

To date, specific crystallographic data for this compound is not widely available in the public domain. However, based on the analysis of structurally related quinazoline derivatives, certain predictions can be made. For instance, in the crystal structures of similar chloro- and bromo-substituted quinazolines, offset π-stacking motifs are commonly observed, with interplanar distances typically in the range of 3.3 to 3.6 Å.

Data Table: Predicted Intermolecular Interaction Parameters

Interaction TypeAtom 1Atom 2Predicted Distance (Å)Predicted Angle (°)
π-π StackingCentroid of Quinazoline RingCentroid of Quinazoline Ring3.3 - 3.6N/A
Weak Hydrogen BondC-HN (Quinazoline)2.4 - 2.8140 - 170
Halogen InteractionC-Brπ-system3.2 - 3.5~90

This data is predictive and based on the analysis of structurally analogous compounds. Experimental verification is required.

The synergistic effect of these non-covalent interactions is fundamental to the rational design of new materials. By understanding and controlling the supramolecular assembly of molecules like this compound, it is possible to engineer materials with tailored electronic, optical, and mechanical properties. Further experimental and computational studies are essential to fully elucidate the intricate network of interactions governing the solid-state structure of this compound and to unlock its full potential in material science applications.

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Site-Selective Functionalization

The synthetic utility of 6-bromo-4-chloro-8-fluoroquinazoline is largely dependent on the ability to selectively modify its structure. The presence of three different halogens and multiple C-H bonds presents a significant challenge and an opportunity for chemical innovation. Future research will likely focus on developing novel methodologies for the regioselective functionalization of this scaffold.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, and their application to polyhalogenated quinazolines is a key area of future development. nih.gov The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

Furthermore, the direct functionalization of C-H bonds has emerged as a powerful strategy for streamlining synthetic routes. bohrium.combeilstein-journals.org The application of C-H activation/functionalization to the quinazoline (B50416) core could enable the introduction of new substituents without the need for pre-installed activating groups. bohrium.commdpi.comresearchgate.net Research into late-stage functionalization (LSF) is particularly relevant, as it allows for the diversification of complex molecules at a late point in a synthetic sequence, which is highly valuable for creating libraries of compounds for screening. acs.orgacs.orgnih.gov

Potential Reaction Target Site Description Key Advantage
Suzuki-Miyaura CouplingC6-BrPalladium-catalyzed reaction with a boronic acid to form a C-C bond.High functional group tolerance; robust and well-understood.
Sonogashira CouplingC6-BrPalladium/copper-catalyzed reaction with a terminal alkyne.Introduces a linear alkyne moiety, a versatile functional handle.
Buchwald-Hartwig AminationC4-Cl or C6-BrPalladium-catalyzed C-N bond formation with an amine.Direct installation of nitrogen-based functional groups.
Directed C-H ActivationC5-H or C7-HUse of a directing group to facilitate metal-catalyzed functionalization at a specific C-H bond.Access to positions not easily functionalized by other means.
Late-Stage HalogenationC5-H or C7-HRegioselective introduction of an additional halogen atom. acs.orgCreates new handles for subsequent cross-coupling reactions.

Integration of Flow Chemistry and Automation in Synthesis

The synthesis of complex heterocyclic compounds can be enhanced through the adoption of flow chemistry and automated platforms. researchgate.netrsc.org Continuous flow processes offer several advantages over traditional batch synthesis, including improved safety, precise control over reaction parameters, and enhanced scalability. For the synthesis of this compound and its derivatives, flow chemistry could enable hazardous reactions to be performed more safely and could facilitate rapid optimization of reaction conditions.

Automation, particularly when coupled with solid-phase synthesis, allows for the high-throughput production of compound libraries. researchgate.net An automated platform could be developed to systematically explore the chemical space around the this compound core by varying the substituents at the C4 and C6 positions through sequential coupling reactions. This approach would dramatically accelerate the discovery of new derivatives with desirable properties.

Advanced Computational Methods for Predicting Reactivity and Transformations

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. researchgate.net For a complex molecule like this compound, advanced computational methods are invaluable for guiding synthetic efforts and exploring potential applications. tandfonline.comnih.govnih.gov

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net For instance, DFT can help determine the most likely sites for electrophilic or nucleophilic attack, predict the outcomes of competing reaction pathways, and rationalize observed regioselectivity in functionalization reactions. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the molecule and its interactions with biological targets or other molecules in a condensed phase. tandfonline.comresearchgate.net These computational studies can significantly reduce the experimental effort required to develop new synthetic methods and applications.

Computational Method Application Area Predicted Information
Density Functional Theory (DFT)Reactivity PredictionElectron density distribution, frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, preferred sites for reaction.
Transition State TheoryMechanistic StudiesGeometries and energies of transition states, reaction energy barriers, elucidation of reaction mechanisms.
Molecular Dynamics (MD)Conformational AnalysisStable conformers, dynamic behavior in solution, interaction with solvent molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzyme Inhibition StudiesBinding modes and affinities within a biological target's active site.

Exploration of this compound in Supramolecular Chemistry

The field of crystal engineering focuses on the rational design of solid-state structures with desired properties by controlling intermolecular interactions. hhu.deyoutube.comresearchgate.net The polyhalogenated nature of this compound makes it an excellent candidate for exploration in supramolecular chemistry. The bromine, chlorine, and fluorine substituents can all participate in halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor). georgiasouthern.eduacs.org

The nitrogen atoms in the quinazoline ring can act as halogen bond acceptors. This donor-acceptor capability opens up possibilities for the self-assembly of this molecule into well-defined supramolecular architectures, such as tapes, sheets, or more complex 3D networks. georgiasouthern.eduacs.org Future research could focus on co-crystallization experiments with various halogen bond acceptors to create novel multi-component crystals with tailored architectures and properties, such as for applications in materials science. nih.gov

Investigation of Unique Physico-Chemical Phenomena Arising from Polyhalogenation

The dense substitution of the quinazoline core with multiple, different halogen atoms is expected to give rise to unique physicochemical properties. nih.govnih.govresearchgate.net Polyhalogenated aromatic compounds are known for their distinct electronic characteristics, and the specific combination of bromine, chlorine, and fluorine in this compound could lead to novel phenomena. wikipedia.org

Future investigations could explore properties such as luminescence, where the heavy atoms (bromine and chlorine) might enhance phosphorescence through the heavy-atom effect. The electron-withdrawing nature of the halogens will significantly influence the molecule's electronic properties, potentially making it a candidate for use in organic electronics as a component of organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). nih.gov The study of how this specific polyhalogenation pattern affects properties like solubility, melting point, and crystal packing will be crucial for its development in materials science applications. nih.gov

Q & A

Q. What are the optimal synthetic routes for 6-bromo-4-chloro-8-fluoroquinazoline, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of halogenated quinazolines typically involves sequential halogenation or substitution reactions. For this compound, a plausible route starts with a quinazoline core, followed by regioselective halogenation. Key steps include:
  • Halogenation Order : Prioritize fluorination first due to its strong electron-withdrawing effects, which can direct subsequent bromination and chlorination at meta/para positions .
  • Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to introduce aryl groups, or employ nucleophilic aromatic substitution (SNAr) for halogen replacements .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using DCM/hexane) to isolate high-purity product. Monitor reactions via TLC and confirm purity with HPLC (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

  • Methodological Answer :
  • ¹H NMR : Analyze aromatic proton splitting patterns to confirm substitution positions. For example, the deshielded proton adjacent to fluorine (δ ~8.5 ppm) and coupling constants (e.g., ³JFH ≈ 10 Hz) .
  • X-ray Crystallography : Resolve crystal structure to validate regiochemistry and intermolecular interactions (e.g., halogen bonding). Compare with reported quinazoline derivatives (e.g., 6-chloro-8-methyl-4H-3,1-benzoxazine-2,4(1H)-dione) for structural analogs .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and isotopic patterns (Br/Cl splitting) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives in kinase inhibition assays?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified halogens (e.g., replacing Br with I) or adding electron-donating groups (e.g., -OCH₃) to probe steric/electronic effects on kinase binding .
  • Assay Design : Use ATP-competitive kinase assays (e.g., EGFR or VEGFR2) with fluorescence polarization. Compare IC₅₀ values of derivatives to identify critical substituents .
  • Data Analysis : Apply multivariate regression (e.g., QSAR) to correlate substituent properties (Hammett σ, logP) with activity trends .

Q. What computational strategies are recommended to predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites. Focus on halogen bonding (Br/Cl with backbone carbonyls) and π-π stacking (quinazoline ring with Phe residues) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity prediction .

Q. How should conflicting data between theoretical predictions and experimental results (e.g., unexpected byproducts, spectral anomalies) be systematically analyzed?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS/MS to detect impurities (e.g., dehalogenated products or dimerization). Compare retention times and fragmentation patterns with synthetic standards .
  • Spectral Resolution : For overlapping NMR signals, employ 2D techniques (COSY, HSQC) or variable-temperature NMR to resolve ambiguities .
  • Reaction Monitoring : In situ IR spectroscopy to track intermediate formation and optimize quenching times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.